molecular formula C21H22N2O3S B2618040 N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide CAS No. 1327576-17-9

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide

Cat. No.: B2618040
CAS No.: 1327576-17-9
M. Wt: 382.48
InChI Key: YBGJVBRLCHOPDY-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole core, a methoxyphenyl group, and an oxan-4-yl moiety

Scientific Research Applications

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.

    Formation of the Oxan-4-yl Moiety: The oxan-4-yl moiety can be synthesized through the reaction of tetrahydropyran with a suitable electrophile.

    Coupling Reactions: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the benzothiazole core, potentially forming dihydrobenzothiazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole and oxan-4-yl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrobenzothiazoles and related compounds.

    Substitution: Various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide
  • 4-Hydroxy-2-quinolones
  • Indole Derivatives

Uniqueness

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and stability, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-25-17-5-3-16(4-6-17)21(8-10-26-11-9-21)13-22-20(24)15-2-7-18-19(12-15)27-14-23-18/h2-7,12,14H,8-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGJVBRLCHOPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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